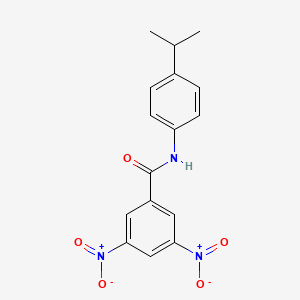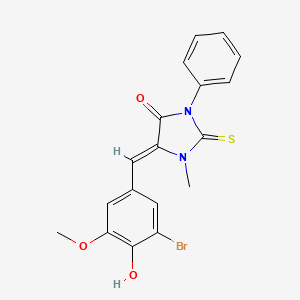
N-(4-isopropylphenyl)-3,5-dinitrobenzamide
Übersicht
Beschreibung
N-(4-isopropylphenyl)-3,5-dinitrobenzamide is a useful research compound. Its molecular formula is C16H15N3O5 and its molecular weight is 329.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 329.10117059 g/mol and the complexity rating of the compound is 455. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Electrochemical Sensing and Biosensors
A study developed a biosensor based on a FePt/CNTs nanocomposite/N-(4-hydroxyphenyl)-3,5-dinitrobenzamide modified carbon paste electrode. This biosensor was utilized for the electrocatalytic determination of glutathione in the presence of piroxicam, showcasing its potential for detecting biologically relevant molecules with high sensitivity and specificity (Karimi-Maleh et al., 2014).
Medicinal Chemistry and Anti-TB Agents
Another research focused on the synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as potent anti-TB agents. This study highlighted the structure-activity relationship of these compounds against Mycobacterium tuberculosis, indicating their potential as a basis for developing new treatments for tuberculosis (Munagala et al., 2014).
Crystal Engineering and Supramolecular Chemistry
Research in crystal engineering demonstrated the formation of adducts with 3,5-dinitrobenzamide, exploring their potential for developing novel crystal structures. These adducts were characterized by their unique hydrogen bonding and crystallization patterns, contributing to the field of materials science and supramolecular chemistry (Prakashareddy & Pedireddi, 2004).
Electrochromic Materials
In the domain of materials science, research on the synthesis of novel aromatic poly(amines) bearing pendent triphenylamine groups was conducted. These materials, which could potentially include N-(4-isopropylphenyl)-3,5-dinitrobenzamide derivatives, exhibit unique thermal, photophysical, electrochemical, and electrochromic characteristics, indicating their application in smart materials and devices (Cheng et al., 2005).
Environmental Applications
A study on the immobilization of 2,4-dinitrophenylhydrazine on nano-alumina for the removal of heavy-metal ions in wastewater samples showcases an environmental application. This approach could be adapted for compounds with similar functionalities, providing a method for the efficient and selective removal of pollutants from water (Afkhami et al., 2010).
Wirkmechanismus
Safety and Hazards
The safety and hazards associated with “N-(4-isopropylphenyl)-3,5-dinitrobenzamide” would depend on its specific properties. For instance, 4-isopropylphenol is associated with several hazard statements, including H302 (harmful if swallowed), H312 (harmful in contact with skin), H314 (causes severe skin burns and eye damage), and H332 (harmful if inhaled) .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,5-dinitro-N-(4-propan-2-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-10(2)11-3-5-13(6-4-11)17-16(20)12-7-14(18(21)22)9-15(8-12)19(23)24/h3-10H,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKFQJTWFZOUMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-methyl-N-phenyl-2-({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)-1,3-thiazole-5-carboxamide](/img/structure/B4617704.png)
![(2-oxo-2-{[3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}ethoxy)acetic acid](/img/structure/B4617717.png)
![benzyl {[2-(4-methylphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate](/img/structure/B4617723.png)
![N-[1-(3-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-[(2-chlorophenoxy)methyl]-2-furamide](/img/structure/B4617731.png)
![5-oxo-1-phenyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B4617739.png)
![1'-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4617743.png)
![2,4,6-trimethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B4617744.png)
![N-{1-[(isopropylamino)carbonyl]-2-[5-(3-nitrophenyl)-2-furyl]vinyl}-4-methoxybenzamide](/img/structure/B4617748.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-isopropyl-3-isoxazolecarboxamide](/img/structure/B4617760.png)
![methyl [({[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]thio}acetyl)amino](phenyl)acetate](/img/structure/B4617761.png)
![1-{2-[(6-chloro-4-phenyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B4617762.png)

